2-[(Pentan-3-yl)amino]propane-1,3-diol
Description
Overview of the 2-Amino-1,3-Propanediol (B45262) Scaffold in Organic Chemistry
The foundational structure for the compound is 2-amino-1,3-propanediol, a molecule also commonly known as serinol. nih.gov This prochiral amino alcohol is structurally analogous to the amino acid serine. nih.gov Serinol is a stable, hygroscopic, and corrosive compound that is highly soluble in water. nih.gov The presence of both an amino group and two hydroxyl groups imparts a versatile chemical reactivity to the scaffold, making it a valuable building block in organic synthesis. researchgate.net
The difunctionality of serinol allows it to serve as a raw material in polymer applications, where it can enhance the solubility of other components and improve solution stability. chemicalbook.com Furthermore, its derivatives are crucial intermediates in the production of various fine chemicals, including pharmaceuticals. chemicalbook.com For instance, serinol is a key precursor for non-ionic X-ray contrast agents like iopamidol. chemicalbook.com
Table 1: Physicochemical Properties of 2-Amino-1,3-propanediol (Serinol)
| Property | Value |
| Molecular Formula | C₃H₉NO₂ |
| Molecular Weight | 91.11 g/mol |
| Melting Point | 52-56 °C |
| Boiling Point | 115-116 °C |
| CAS Number | 534-03-2 |
This data is compiled from multiple sources. nih.govnist.govthermofisher.com
Structural Classification of N-Substituted 2-Amino-1,3-Propanediols
N-substituted 2-amino-1,3-propanediols are a class of compounds where one or both of the hydrogen atoms on the amino group of the serinol backbone are replaced by other organic substituents. This substitution can significantly alter the physicochemical and biological properties of the parent molecule. The classification of these derivatives is primarily based on the nature of the substituent attached to the nitrogen atom.
These substituents can range from simple alkyl or aryl groups to more complex moieties. For example, N-acylated serinol derivatives, such as sphingosines and ceramides, play a central role as second messengers in eukaryotic organisms, regulating processes like cell growth and apoptosis. nih.gov The synthesis of various N-substituted derivatives is a subject of ongoing research, with methods often involving the reaction of serinol with appropriate electrophiles.
Positioning of 2-[(Pentan-3-yl)amino]propane-1,3-diol as a Specific Derivative
This compound is an N-substituted derivative of serinol where a pentan-3-yl group is attached to the nitrogen atom. The pentan-3-yl group is a secondary alkyl substituent, which introduces a degree of steric hindrance around the amino group. This specific substitution pattern is expected to influence the compound's polarity, solubility, and reactivity compared to the parent serinol molecule.
While specific data for this compound is scarce, its structure suggests potential applications analogous to other N-alkylated amino diols. The synthesis of such a compound would likely involve the reductive amination of 1,3-dihydroxyacetone (B48652) with 3-aminopentane (B48096) or the direct alkylation of serinol with a suitable pent-3-yl halide or sulfonate.
Historical Context of Research on Amino Diol Systems
The study of amino alcohols, the broader family to which 2-amino-1,3-propanediols belong, has a rich history dating back to the late 19th and early 20th centuries. Early research focused on the synthesis and characterization of these compounds. A significant milestone in the application of this chemical class was the use of serinol as a precursor in the synthesis of the antibiotic chloramphenicol (B1208) in the 1940s. nih.gov
Over the decades, the development of new synthetic methodologies has expanded the accessible diversity of amino diol derivatives. diva-portal.org Research into 2-substituted 2-aminopropane-1,3-diols has led to the discovery of potent immunosuppressive agents, such as FTY720 (Fingolimod), which is structurally related to myriocin. acs.orgnih.gov This highlights the continued importance of the amino diol scaffold in medicinal chemistry and drug discovery. The evolution of synthetic techniques, from classical methods to modern biocatalytic approaches, continues to drive innovation in this field. frontiersin.org
Structure
3D Structure
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-(pentan-3-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C8H19NO2/c1-3-7(4-2)9-8(5-10)6-11/h7-11H,3-6H2,1-2H3 |
InChI Key |
NCWHPHDWANWCGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(CO)CO |
Origin of Product |
United States |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Pentan 3 Yl Amino Propane 1,3 Diol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, a complete structural and, to some extent, stereochemical assignment of 2-[(Pentan-3-yl)amino]propane-1,3-diol can be achieved.
¹H NMR Spectroscopic Analysis
The proton (¹H) NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, the spectrum is predicted to show distinct signals corresponding to the propane-1,3-diol backbone and the N-pentan-3-yl substituent.
The key predicted resonances are:
Propane-1,3-diol Moiety: The central carbon (C2) is a chiral center, which renders the four protons of the two hydroxymethyl (-CH₂OH) groups diastereotopic. Consequently, they are expected to appear as complex multiplets. The methine proton at C2 (-CH(N)-) would present as a multiplet due to coupling with the adjacent methylene (B1212753) protons. chemicalbook.com
Pentan-3-yl Moiety: The methine proton attached to the nitrogen is expected to be a multiplet. The four methylene protons of the two ethyl groups are chemically equivalent and would appear as a multiplet, coupled to both the methine and the methyl protons. The six protons of the two terminal methyl groups are also equivalent and are predicted to appear as a triplet.
Labile Protons: The hydroxyl (-OH) and amine (-NH) protons typically appear as broad singlets, with chemical shifts that are highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (Pentan-3-yl) | ~0.9 | Triplet (t) | 6H |
| -CH₂- (Pentan-3-yl) | ~1.4 | Multiplet (m) | 4H |
| -CH(N)- (Pentan-3-yl) | ~2.6 - 2.8 | Multiplet (m) | 1H |
| -CH(N)- (Propanediol) | ~2.9 - 3.1 | Multiplet (m) | 1H |
| -CH₂OH (Propanediol) | ~3.5 - 3.8 | Multiplet (m) | 4H |
| -NH- and -OH | Variable | Broad Singlet (br s) | 3H |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The predicted spectrum for this compound would show five distinct signals, as symmetry in the pentan-3-yl group makes the two methyl carbons and the two methylene carbons equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (Pentan-3-yl) | ~10 - 15 |
| -CH₂- (Pentan-3-yl) | ~25 - 30 |
| -CH(N)- (Pentan-3-yl) | ~55 - 60 |
| -CH(N)- (Propanediol, C2) | ~58 - 63 |
| -CH₂OH (Propanediol, C1/C3) | ~62 - 67 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
Two-dimensional NMR techniques are essential for confirming the assignments made in 1D spectra by revealing scalar coupling correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be expected between the H2 proton and the diastereotopic H1/H3 protons of the propanediol (B1597323) backbone. science.gov Within the pentan-3-yl group, correlations would be seen between the methine proton and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for connecting different fragments of a molecule. The crucial HMBC correlation for this structure would be between the methine proton of the pentan-3-yl group and the C2 carbon of the propane-1,3-diol backbone, and vice versa. This would definitively establish the connectivity between the nitrogen atom and both alkyl groups. nih.gov
Determination of Relative Stereochemistry via NMR
The C2 position of the propane-1,3-diol backbone is a stereocenter. NMR spectroscopy can be a powerful tool for probing the stereochemistry of such molecules. The diastereotopic nature of the C1 and C3 methylene protons is a direct consequence of this chirality. Detailed analysis of the coupling constants (³JHH) between the C2 proton and the C1/C3 protons can provide insight into the preferred rotameric conformations around the C1-C2 and C2-C3 bonds.
For a more definitive assignment of absolute configuration or for determining enantiomeric excess, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents is a common strategy. These reagents react with the analyte to form diastereomers, which will exhibit separate and distinct signals in the NMR spectrum, allowing for their differentiation and quantification.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, which provides the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and confirm the molecular formula of a compound. springernature.com For this compound, HRMS would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally determined mass is then compared to the theoretical mass calculated from the molecular formula. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed formula.
Table 3: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₉NO₂ |
| Calculated Monoisotopic Mass | 161.1416 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 162.1489 g/mol |
Fragmentation Pattern Analysis for Structural Connectivity
Mass spectrometry (MS), particularly when coupled with a fragmentation technique like Collision-Induced Dissociation (CID), is a powerful tool for determining the structural connectivity of molecules. In the analysis of this compound, the fragmentation pattern of the protonated molecule [M+H]⁺ provides a roadmap of its structure. While specific data for this exact compound is not widely published, the fragmentation pathways can be predicted based on the behavior of analogous structures such as amino acids with hydroxyl groups (e.g., serine and threonine) and other substituted amino diols. nih.gov
The primary fragmentation events for protonated this compound would likely involve:
Neutral Loss of Water (H₂O): The two hydroxyl groups are susceptible to elimination as water molecules, leading to significant ions at [M+H-18]⁺ and [M+H-36]⁺. This is a common pathway for protonated alcohols and diols. nih.gov
Alpha-Cleavage: Fission of the carbon-carbon bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would result in the cleavage of the pentan-3-yl group or the propanediol backbone, yielding specific fragment ions that help confirm the position of the amino group.
Loss of the Alkyl Group: The pentan-3-yl side chain can be cleaved, resulting in an ion corresponding to the protonated 2-aminopropane-1,3-diol core.
Consecutive Losses: Complex fragmentation patterns can arise from consecutive losses, such as the loss of water followed by the loss of carbon monoxide (CO), a pattern observed in the fragmentation of amino acids like serine. nih.gov
These fragmentation patterns allow for the unambiguous confirmation of the molecule's core structure and the nature of its substituents.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is interactive. You can sort and filter the data.
| Predicted Fragment Ion | Proposed Neutral Loss | Significance |
|---|---|---|
| [M+H-18]⁺ | H₂O | Confirms presence of hydroxyl group(s) |
| [M+H-36]⁺ | 2H₂O | Confirms diol structure |
| [M+H-71]⁺ | C₅H₁₁ (Pentan-3-yl radical) | Confirms pentan-3-yl substituent |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the hydroxyl groups, the secondary amine, and the aliphatic carbon chains. Data from analogous compounds like 1,3-propanediol (B51772) and 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) provide a reference for assigning these bands. researchgate.netchemicalbook.comnist.gov
The key expected vibrational frequencies include:
O-H Stretching: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the diol.
N-H Stretching: A moderate, sharp peak around 3350-3310 cm⁻¹ for the secondary amine. This may sometimes be obscured by the broad O-H band.
C-H Stretching: Multiple sharp peaks in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the pentyl and propane (B168953) backbones.
C-O Stretching: A strong band in the 1150-1050 cm⁻¹ range, indicative of the primary alcohol C-O bonds.
C-N Stretching: A medium intensity band in the 1360-1180 cm⁻¹ region, corresponding to the stretching of the carbon-nitrogen bond.
Table 2: Characteristic IR Absorption Bands for this compound This table is interactive. You can sort and filter the data.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference Analog |
|---|---|---|---|
| O-H (Alcohol) | 3400-3200 | Strong, Broad | 1,3-Propanediol nist.gov |
| N-H (Sec. Amine) | 3350-3310 | Moderate | General Amine Spectra |
| C-H (Aliphatic) | 3000-2850 | Strong | 1,3-Propanediol nist.gov |
| C-O (Alcohol) | 1150-1050 | Strong | 2-amino-2-(hydroxymethyl)propane-1,3-diol researchgate.net |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's absolute stereochemistry and preferred solid-state conformation. For a chiral molecule like this compound, which has a stereocenter at the second carbon of the propane chain, X-ray crystallography can distinguish between the R and S enantiomers.
While a crystal structure for this compound is not publicly available, the application of this technique to related pharmaceutical compounds, such as the 2-amino-1,3-propanediol (B45262) derivative Fingolimod, highlights its importance. google.com A successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsional angles, revealing the conformation of the pentyl group relative to the propanediol backbone and the intramolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.
Chromatographic Resolution and Purity Assessment
Chromatographic techniques are indispensable for separating this compound from reaction precursors, byproducts, and for resolving its enantiomers. Both liquid and gas chromatography are employed for purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile method for analyzing non-volatile, polar compounds like this compound. A reverse-phase HPLC method is typically suitable for this type of analysis. sielc.com The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.
Due to the lack of a strong UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.
Table 3: Representative HPLC Method Parameters This table is interactive. You can sort and filter the data.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Gradient elution, e.g., 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or Mass Spectrometer (MS) |
Gas Chromatography (GC) is a high-resolution technique used to assess the purity of volatile compounds. Due to the high polarity and low volatility of this compound, direct analysis can be challenging, often resulting in poor peak shape and tailing. google.com To overcome this, derivatization is frequently employed to convert the polar -OH and -NH groups into less polar, more volatile ethers or silyl (B83357) ethers.
However, methods have been developed for related amino diols that avoid derivatization by using specialized columns and high temperatures. google.com A robust GC method for this compound would likely involve a polar capillary column and a Flame Ionization Detector (FID), which is sensitive to organic compounds.
Table 4: Representative GC Method Parameters This table is interactive. You can sort and filter the data.
| Parameter | Condition |
|---|---|
| Column | Polar Capillary Column (e.g., BPX5 or equivalent) nih.gov |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250-270 °C |
| Oven Program | Start at 60°C, ramp to 300°C at 10°C/min |
| Detector | Flame Ionization Detector (FID) |
| Sample Prep | Dilution in methanol; derivatization may be required google.com |
Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially for pharmaceutical applications where one enantiomer may have desired therapeutic activity while the other is inactive or causes adverse effects. Chiral HPLC is the most effective method for separating enantiomers.
This separation is achieved using a Chiral Stationary Phase (CSP). For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often highly effective. worldwidejournals.com The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol, is optimized to achieve the best resolution between the enantiomeric peaks. worldwidejournals.com
Table 5: Representative Chiral HPLC Method Parameters This table is interactive. You can sort and filter the data.
| Parameter | Condition |
|---|---|
| Column | Chiralpak IC or similar cellulose-based CSP worldwidejournals.com |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 25 °C) |
| Detector | UV (at low wavelength) or ELSD/MS |
Theoretical and Computational Investigations of 2 Amino 1,3 Propanediol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules from first principles. These calculations have been applied to understand various aspects of 2-amino-1,3-propanediol (B45262) and its analogs.
DFT calculations can predict the electronic structure of 2-amino-1,3-propanediol systems, providing information about molecular orbitals, charge distribution, and reactivity. For instance, the calculated topological polar surface area (TPSA), a descriptor related to a molecule's polarity and hydrogen bonding capacity, for the parent compound 2-aminopropane-1,3-diol is 66.48 Ų. chemscene.com The predicted octanol-water partition coefficient (LogP) is -1.7017, indicating its hydrophilic nature. chemscene.com
Such calculations are crucial in understanding how substituents, such as the pentan-3-yl group, would alter the electronic properties of the core 2-amino-1,3-propanediol structure. The electron-donating nature of the alkyl group would be expected to influence the charge distribution around the nitrogen atom and potentially affect the molecule's interaction with its environment.
Table 1: Calculated Properties of 2-Aminopropane-1,3-diol
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 66.48 Ų |
| LogP | -1.7017 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 2 |
This data is for the parent compound 2-aminopropane-1,3-diol and is used here as a representative example for the 2-amino-1,3-propanediol system. chemscene.com
Hydrogen bonding is a key feature of 2-amino-1,3-propanediol systems, given the presence of hydroxyl and amino groups. DFT calculations have been employed to study the geometry and energetics of hydrogen bonds in related systems. For example, a study on 2-amino-3-hydroxymethyl-1,3-propane diol (TRIS), a structurally similar compound, used DFT to analyze its complex hydrogen bonding network. researchgate.net The study revealed that molecules are linked by O-H···O' and N-H···O hydrogen bonds, forming layered structures. researchgate.net Weak intramolecular C-H···O interactions also contribute to the stability of the molecule. researchgate.net
In the case of 2-[(pentan-3-yl)amino]propane-1,3-diol, both intramolecular hydrogen bonds (between the hydroxyl groups and the amino group) and intermolecular hydrogen bonds (with neighboring molecules or solvent) would be expected. DFT can be used to determine the relative strengths and preferred geometries of these interactions, which in turn dictate the condensed-phase structure and properties of the compound.
The flexibility of the propane (B168953) backbone and the pentan-3-yl substituent allows this compound to adopt multiple conformations. DFT calculations are a valuable tool for identifying the most stable conformers and the energy barriers between them. For the related molecule 1,3-propanediol (B51772), quantum chemical calculations have shown the existence of multiple conformers, with some stabilized by intramolecular hydrogen bonds. mdpi.com
The relative energies of different conformers determine their population at a given temperature and influence the macroscopic properties of the substance. For this compound, the orientation of the pentan-3-yl group relative to the propanediol (B1597323) backbone would be a key factor in determining conformational preferences and stability.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility and interactions with their environment.
MD simulations can model the motion of atoms in a molecule, revealing its conformational flexibility and the transitions between different shapes. For a molecule like this compound, simulations could track the rotation around single bonds and the puckering of the alkyl chain, providing a detailed picture of its dynamic behavior. A study on 1,3-propanediol in an aqueous solution using MD simulations revealed the average lifetimes of different conformations, with some lasting only a few picoseconds. mdpi.com This highlights the dynamic nature of such flexible molecules in solution.
The conformation of a molecule can be significantly influenced by its surrounding solvent. MD simulations are particularly well-suited for studying these solvent effects. For instance, in a polar solvent like water, conformations that maximize hydrogen bonding with the solvent would be favored. In a nonpolar solvent, intramolecular hydrogen bonds might be more prevalent.
A study of the H2O–3-amino-1-propanol system using molecular dynamics showed that all molecules were part of a three-dimensional hydrogen bond network across all concentrations. researchgate.net This indicates the strong influence of water on the intermolecular interactions of amino alcohol systems. For this compound, MD simulations could elucidate how the hydrophobic pentyl group and the hydrophilic diol and amino groups interact with different solvents, thereby influencing the molecule's preferred conformation and aggregation behavior.
Mechanistic Insights via Computational Modeling
Computational modeling allows for a detailed examination of reaction pathways and transition states that are often difficult to probe experimentally. By employing quantum chemical methods, such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying key intermediates and the energetic barriers that separate them.
The synthesis of N-substituted 2-amino-1,3-propanediols like this compound typically involves the reductive amination of a suitable keto-diol precursor. Computational studies on similar reductive amination reactions have provided a general mechanistic framework that can be extended to this specific transformation. mdpi.comnih.gov
The reaction pathway is generally understood to proceed through two main stages: the formation of an imine intermediate followed by its reduction. DFT calculations can be employed to model each step of this process. For the formation of this compound, the initial step would involve the reaction of 2-hydroxy-1,3-propanedial with pentan-3-amine.
Table 1: Postulated Intermediates in the Formation of this compound
| Intermediate | Structure | Description |
| Reactants | 2-hydroxy-1,3-propanedial + pentan-3-amine | Initial starting materials. |
| Hemiaminal | Product of the nucleophilic attack of the amine on the carbonyl group. | |
| Iminium ion | Formed by the dehydration of the hemiaminal. | |
| Imine | The neutral intermediate prior to reduction. | |
| Product | This compound | The final N-substituted amino diol. |
Computational models can elucidate the energetics of each step, including the activation energies for the formation of the hemiaminal and its subsequent dehydration to the iminium ion. These calculations often reveal the role of catalysts, such as mild acids, in facilitating the dehydration step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group. rsc.org
A critical aspect of computational mechanistic studies is the identification and characterization of transition states (TS). The transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-forming and bond-breaking processes.
For the synthesis of this compound via reductive amination, two key transition states are of interest: one for the formation of the imine and another for its reduction. DFT calculations can determine the geometries and energies of these transition states. researchgate.net
Table 2: Calculated Transition State Properties for a Model Reductive Amination Reaction
| Parameter | Imine Formation (TS1) | Imine Reduction (TS2) |
| Activation Energy (kcal/mol) | 15-25 | 10-20 |
| Key Bond Distances (Å) | C-N bond forming | C-H bond forming |
| Imaginary Frequency (cm⁻¹) | -300 to -500 | -1500 to -1800 |
Note: The data presented here are representative values based on computational studies of similar reductive amination reactions and are intended to be illustrative for the synthesis of this compound.
Transition state analysis for the imine formation step would likely show the nitrogen atom of pentan-3-amine approaching the carbonyl carbon of 2-hydroxy-1,3-propanedial, with a simultaneous elongation of the C=O bond. For the reduction step, the transition state would involve the transfer of a hydride ion from a reducing agent, such as sodium borohydride, to the imine carbon. nih.gov The calculated activation energies for these steps can help in optimizing reaction conditions to favor the desired product formation.
Structure-Reactivity Relationship Studies via Computational Methods
Computational methods are also instrumental in establishing structure-reactivity relationships, which are crucial for designing more efficient synthetic routes and for predicting the properties of new molecules. For 2-amino-1,3-propanediol derivatives, these studies can explore how different substituents on the amino group affect the reaction kinetics and thermodynamics.
Quantitative Structure-Activity Relationship (QSAR) models can be developed based on calculated molecular descriptors. mdpi.com For a series of N-substituted 2-amino-1,3-propanediols, descriptors such as steric parameters (e.g., van der Waals volume of the alkyl group), electronic parameters (e.g., partial charge on the nitrogen atom), and conformational properties can be correlated with experimentally observed reaction rates or yields.
Table 3: Molecular Descriptors for a Series of N-Alkyl-2-amino-1,3-propanediols
| N-Alkyl Group | Steric Hindrance (Arbitrary Units) | Calculated pKa of Conjugate Acid | Predicted Relative Reactivity |
| Methyl | Low | 10.5 | High |
| Ethyl | Medium | 10.7 | Medium |
| Isopropyl | High | 10.8 | Low |
| Pentan-3-yl | High | 10.9 | Low |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of structure-reactivity relationship studies.
In the case of this compound, the bulky pentan-3-yl group would be expected to introduce significant steric hindrance around the nitrogen atom. Computational models can quantify this steric effect and predict its impact on the nucleophilicity of the amine and the stability of the resulting product. Such studies can guide the selection of appropriate starting materials and reaction conditions to achieve optimal outcomes in the synthesis of related amino diols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(Pentan-3-yl)amino]propane-1,3-diol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can follow multi-step protocols involving hydrogenation, bromination, and amination. For example, intermediates like compounds of formula (20) (e.g., 2-bromoacetyl chloride derivatives) can be reduced using agents such as triethylsilane, followed by treatment with bases like NaOH to yield the final diol structure. Reaction conditions (temperature, solvent polarity, and catalyst selection) critically affect stereochemistry and yield. Optimization requires iterative testing of parameters like pH and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and amine group positioning. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and amine). Cross-referencing with computational models (e.g., SMILES or InChI descriptors) ensures structural accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Storage should follow guidelines for hygroscopic compounds, with desiccants and inert atmospheres (e.g., nitrogen) to prevent degradation. Emergency protocols include immediate rinsing for skin contact and consultation with poison control centers .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2^k factorial design evaluates variables like temperature, catalyst concentration, and solvent polarity. For instance, a three-factor design (temperature: 25–60°C; catalyst: 0.1–1.0 mol%; solvent: ethanol vs. THF) identifies interactions affecting yield. Statistical tools (ANOVA) prioritize significant factors, enabling targeted optimization while minimizing resource use .
Q. How should researchers resolve contradictions between theoretical predictions and experimental data for this compound?
- Methodological Answer : Align discrepancies by revisiting theoretical frameworks (e.g., quantum mechanical models for reaction pathways) and validating assumptions. For example, if computational models predict higher yields than experiments, re-examine solvent effects or side reactions. Iterative refinement of hypotheses, guided by ab initio calculations or density functional theory (DFT), bridges gaps between theory and practice .
Q. What computational tools are effective in predicting the physicochemical properties of this compound?
- Methodological Answer : Molecular dynamics simulations (using software like COMSOL Multiphysics) model solubility and diffusion coefficients. Machine learning algorithms trained on analogous compounds predict melting points and stability. Virtual screening tools (e.g., AutoDock) assess binding affinities for biological applications, reducing reliance on wet-lab trials .
Q. What mechanistic insights explain the hydrogenation and bromination steps in this compound’s synthesis?
- Methodological Answer : Hydrogenation of intermediates (e.g., formula 10) typically follows Langmuir-Hinshelwood kinetics, where H₂ adsorption on catalyst surfaces drives reduction. Bromination (e.g., using N-bromosuccinimide) proceeds via radical or electrophilic pathways, depending on solvent polarity. Isotopic labeling (²H or ¹³C) tracks regioselectivity in multi-step reactions .
Q. Which separation technologies are optimal for purifying this compound from reaction mixtures?
- Methodological Answer : Membrane-based techniques (nanofiltration) separate diols from smaller byproducts. High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomers. Crystallization in mixed solvents (water/acetone) enhances purity, monitored via differential scanning calorimetry (DSC) to assess phase transitions .
Q. How do ontological and epistemological considerations influence experimental design for studying this compound?
- Methodological Answer : Ontological assumptions about the compound’s stability under varying pH guide hypothesis formulation (e.g., acid-catalyzed degradation). Epistemological frameworks determine whether qualitative (e.g., crystallography) or quantitative (e.g., kinetic studies) methods are prioritized. Mixed-methods approaches reconcile these perspectives, ensuring robust data triangulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
